Cromoglycate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

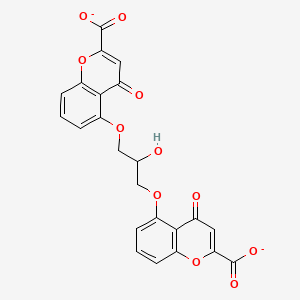

Cromoglycate(2-) is the dicarboxylate anion of cromoglycic acid. It is a conjugate base of a cromoglycate(1-).

A chromone complex that acts by inhibiting the release of chemical mediators from sensitized mast cells. It is used in the prophylactic treatment of both allergic and exercise-induced asthma, but does not affect an established asthmatic attack.

Aplicaciones Científicas De Investigación

Clinical Applications

Cromoglycate is utilized in various medical fields, particularly in the treatment of allergic conditions. Its primary mechanism of action involves stabilizing mast cell membranes, thereby preventing degranulation and the release of inflammatory mediators such as histamine.

1.1. Allergy Management

- Asthma: Sodium cromoglycate is recommended for managing mild to moderate asthma, especially in children. It acts as a preventive treatment rather than a rescue medication during acute attacks .

- Allergic Rhinitis: The compound is effective in alleviating symptoms associated with allergic rhinitis, reducing nasal inflammation and hypersensitivity .

1.2. Ophthalmic Uses

- Allergic Conjunctivitis: Sodium cromoglycate eye drops (typically 2% concentration) are commonly prescribed for allergic conjunctivitis. Studies indicate that it is effective in reducing ocular itching and redness associated with allergies . A comparative study showed that while both sodium cromoglycate and olopatadine are effective, olopatadine may provide quicker relief .

Formulations and Delivery Methods

Cromoglycate is available in various formulations to enhance its efficacy and patient compliance.

2.1. Topical Formulations

Recent clinical trials have explored topical formulations combining sodium cromoglycate with other agents to treat specific dermatological conditions:

- A study is evaluating a combination product containing 5% sodium cromoglycate for treating mastocytosis-related skin lesions .

- Another trial is investigating its use for rosacea-associated erythema, indicating an expanding role in dermatology .

2.2. Inhalation Therapy

Inhaled forms of sodium cromoglycate are utilized for asthma management. This method allows direct delivery to the lungs, maximizing therapeutic effects while minimizing systemic side effects .

Efficacy and Comparative Studies

Research has consistently demonstrated the effectiveness of sodium cromoglycate across various allergic conditions:

Case Studies and Clinical Trials

Numerous studies have supported the clinical applications of sodium cromoglycate:

4.1. Efficacy in Allergic Conditions

A multicenter study assessed the effectiveness of 4% sodium cromoglycate used twice daily versus 2% used four times daily for seasonal allergic conjunctivitis, concluding that both regimens were similarly effective, although the higher concentration with less frequent dosing may improve patient compliance .

4.2. Long-term Safety

Long-term studies have indicated that sodium cromoglycate is non-toxic and well-tolerated, making it suitable for prolonged use in chronic allergic conditions without significant adverse effects .

Propiedades

Fórmula molecular |

C23H14O11-2 |

|---|---|

Peso molecular |

466.3 g/mol |

Nombre IUPAC |

5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)/p-2 |

Clave InChI |

IMZMKUWMOSJXDT-UHFFFAOYSA-L |

SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-] |

SMILES canónico |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-] |

Sinónimos |

Aarane Acid, Cromoglicic Acid, Cromoglycic Bicromat Spray Cromoglicic Acid Cromoglycate Cromoglycate, Disodium Cromoglycate, Sodium Cromoglycic Acid Cromolyn Cromolyn Sodium Disodium Cromoglycate FPL 670 FPL-670 FPL670 Intal Lomudal Nalcrom Nasalcrom Opticrom Sodium Cromoglycate Vicrom |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.